![molecular formula C8H7ClF2O B2478599 [2-Chloro-5-(difluoromethyl)phenyl]methanol CAS No. 1783526-22-6](/img/structure/B2478599.png)
[2-Chloro-5-(difluoromethyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Chloro-5-(difluoromethyl)phenyl]methanol is an organic compound with the molecular formula C8H7ClF2O It is a derivative of phenylmethanol, where the phenyl ring is substituted with a chlorine atom at the second position and a difluoromethyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-(difluoromethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) to yield the desired methanol derivative .
Industrial Production Methods
Industrial production of [2-Chloro-5-(difluoromethyl)phenyl]methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-5-(difluoromethyl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Oxidation: 2-Chloro-5-(difluoromethyl)benzaldehyde or 2-chloro-5-(difluoromethyl)benzoic acid.
Reduction: 2-Chloro-5-(difluoromethyl)phenylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-Chloro-5-(difluoromethyl)phenyl]methanol is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of difluoromethyl and chlorine substitutions on biological activity. It can serve as a model compound for understanding how these substitutions influence molecular interactions with biological targets .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold for drug design .
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and pesticides. Its unique chemical properties can be leveraged to create more effective and environmentally friendly products .
Mechanism of Action
The mechanism of action of [2-Chloro-5-(difluoromethyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the chlorine atom can influence the compound’s reactivity and stability. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
[2-Chloro-5-(trifluoromethyl)phenyl]methanol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
[2-Chloro-5-(methyl)phenyl]methanol: Similar structure but with a methyl group instead of a difluoromethyl group.
[2-Bromo-5-(difluoromethyl)phenyl]methanol: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
[2-Chloro-5-(difluoromethyl)phenyl]methanol is unique due to the presence of both chlorine and difluoromethyl groups. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chlorine atom can influence its reactivity and binding properties. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[2-chloro-5-(difluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-7-2-1-5(8(10)11)3-6(7)4-12/h1-3,8,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXRMYNSCKNMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
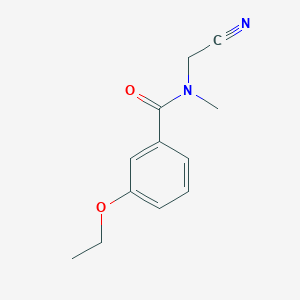
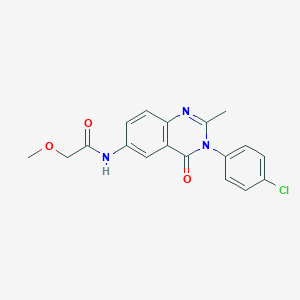
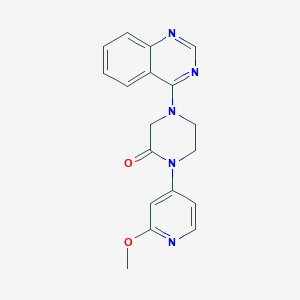
![2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2478523.png)
![ethyl 2-(2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2478524.png)
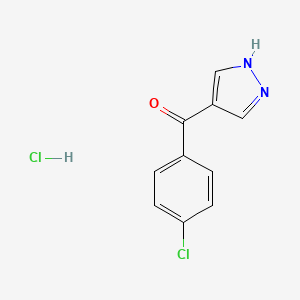
![1-(3-methylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2478526.png)
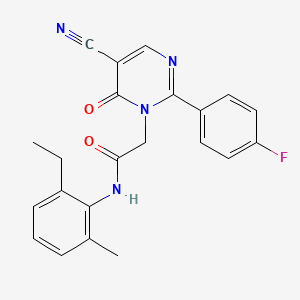

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2478529.png)
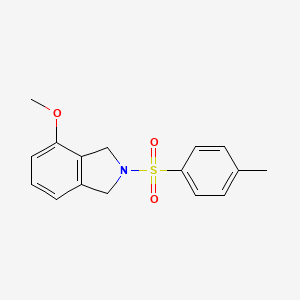
![1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyethyl)urea](/img/structure/B2478533.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3-methoxybenzoate](/img/structure/B2478534.png)

